

Introduction: The Significance of 4-Amino-2-bromobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-bromobenzaldehyde

Cat. No.: B2458091

[Get Quote](#)

4-Amino-2-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in organic and medicinal chemistry. Its molecular architecture, featuring an amine, a bromine atom, and an aldehyde group on a benzene ring, offers multiple reaction sites for building complex molecules. This versatility makes it a valuable precursor in the synthesis of novel pharmaceutical compounds and other fine chemicals.^[1] Derivatives of similar bromobenzaldehydes are integral to creating compounds with potential anticancer and anti-inflammatory properties.^{[2][3]}

Accurate characterization of its physical properties, such as melting and boiling points, is not merely a procedural formality. These parameters are fundamental indicators of purity and are critical for designing reaction conditions, purification strategies, and ensuring the reproducibility of synthetic protocols. For drug development professionals, these values are essential for material specification, quality control, and regulatory documentation.

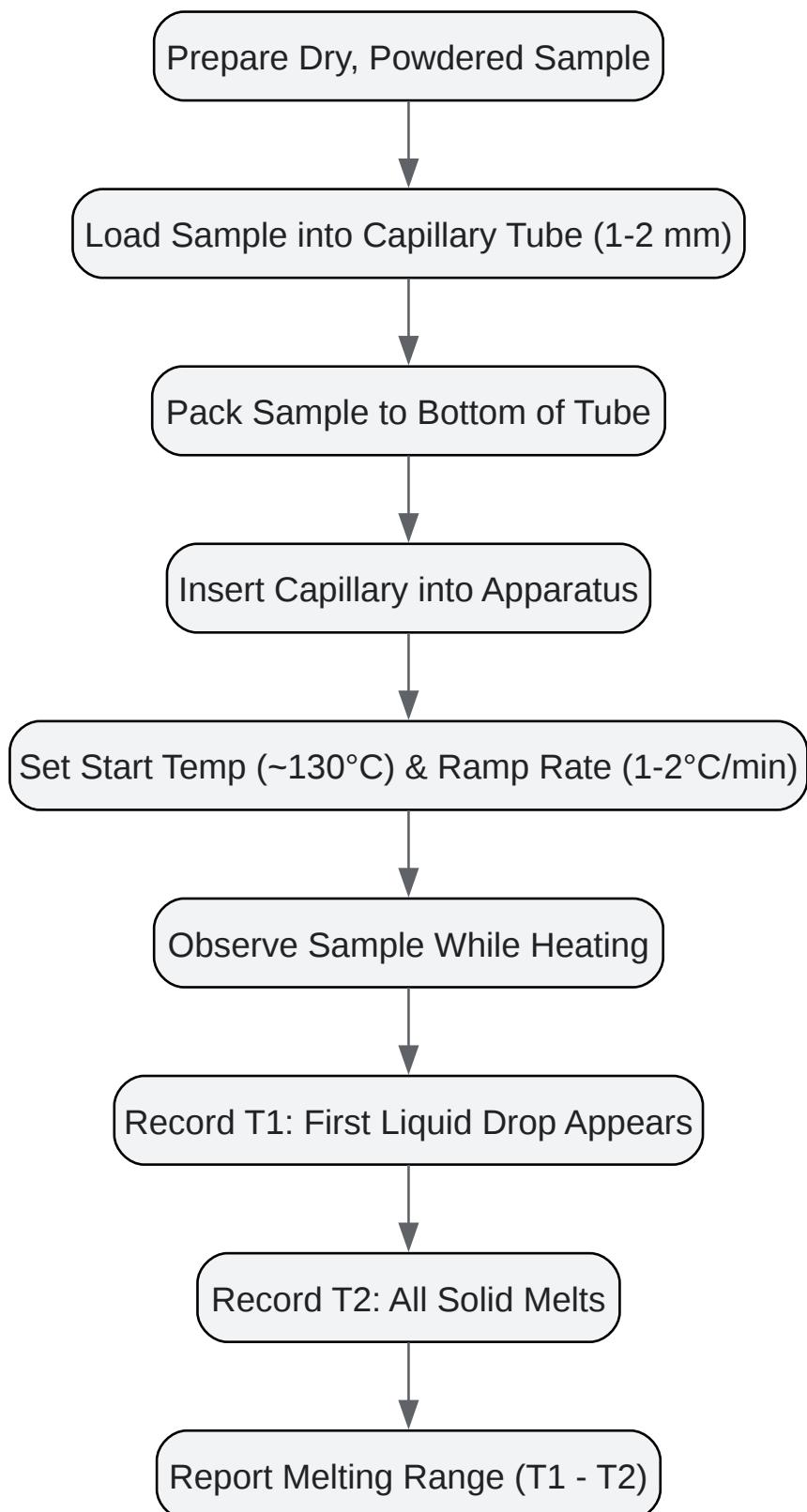
Core Physicochemical Properties

The fundamental physical and chemical data for **4-Amino-2-bromobenzaldehyde** (CAS No: 655248-57-0) are summarized below.^{[4][5]} It is crucial to note that while the melting point is an experimentally verified value, the boiling point is often a predicted value due to the compound's tendency to decompose at high temperatures.

Property	Value	Source
CAS Number	655248-57-0	[4] [5]
Molecular Formula	C ₇ H ₆ BrNO	[4]
Molecular Weight	200.035 g/mol	[4]
Melting Point	148 °C	[4]
Boiling Point	324.9 ± 27.0 °C (Predicted)	[4]
Density	1.672 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	0.80 ± 0.10 (Predicted)	[4]
LogP	2.425	[4]
Appearance	Solid	-
Storage	Keep in dark place, Inert atmosphere, Store in freezer, under -20°C	[1] [4]

The Science and Determination of the Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The sharpness of the melting point is a reliable indicator of purity; impurities depress the melting point and broaden the range over which the substance melts.[\[6\]](#) [\[7\]](#) Therefore, an accurate melting point determination is a primary method for quality assessment in a research or industrial setting.


Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt). This method is favored for its accuracy and small sample requirement.[\[8\]](#)

Methodology:

- Sample Preparation: Ensure the **4-Amino-2-bromobenzaldehyde** sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.[8]
- Capillary Loading: Jab the open end of a capillary melting point tube into the powdered sample. A small amount of solid (1-2 mm in height) should be forced into the tube.[7][9]
- Sample Packing: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly at the bottom.[6][9]
- Apparatus Setup:
 - Place the loaded capillary tube into the sample holder of the melting point apparatus.[6][9]
 - Set a starting temperature approximately 15-20°C below the expected melting point (148°C).[6][9]
 - Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium and an accurate reading.[6]
- Observation and Recording:
 - Observe the sample through the magnified viewing lens.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has completely melted into a transparent liquid (T_2).[9]
 - The melting point is reported as the range $T_1 - T_2$.
- Post-Measurement: Turn off the apparatus and allow the heating block to cool before the next measurement. Dispose of the used capillary tube in a designated glass waste container.

Diagram: Melting Point Determination Workflow

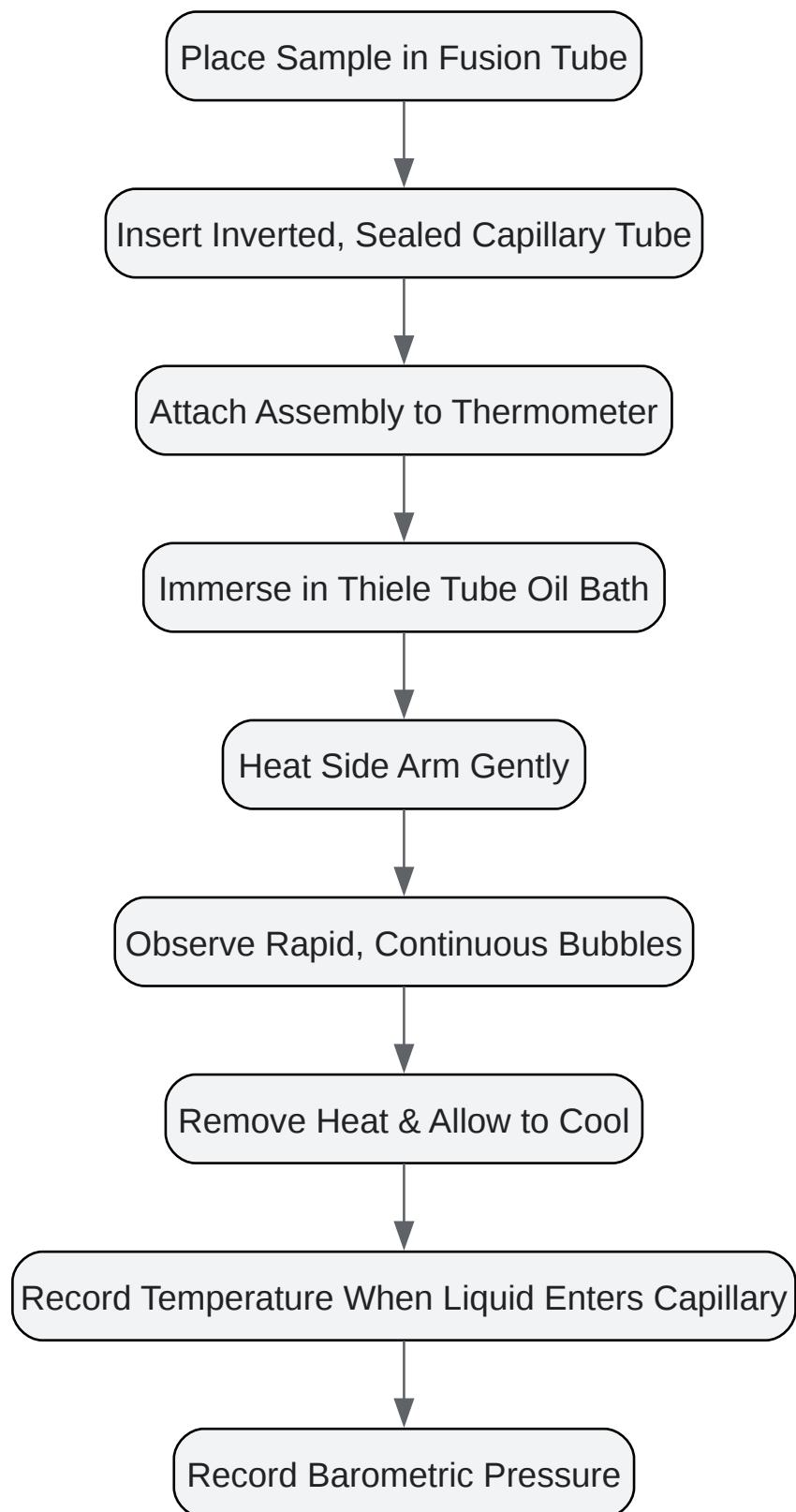
[Click to download full resolution via product page](#)

Caption: Workflow for Capillary Melting Point Determination.

Understanding and Measuring the Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[10\]](#) For a compound like **4-Amino-2-bromobenzaldehyde** with a high predicted boiling point (324.9°C), direct measurement at atmospheric pressure is often impractical.[\[4\]](#) High temperatures can lead to decomposition, yielding inaccurate results. Therefore, the boiling point is typically determined under reduced pressure (vacuum), and the result is extrapolated to atmospheric pressure if necessary.

Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)


This micromethod is ideal for determining the boiling point of small sample quantities and is easily adapted for substances that may decompose at atmospheric pressure.[\[11\]](#)

Methodology:

- Sample Preparation: Place a small amount of **4-Amino-2-bromobenzaldehyde** (less than 0.5 mL) into a small test tube or fusion tube.
- Capillary Inversion: Take a standard capillary melting point tube and seal one end in a flame. Place this small capillary tube, open-end down, into the fusion tube containing the sample.
[\[10\]](#)
- Apparatus Assembly:
 - Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.[\[10\]](#)
 - Clamp the thermometer and assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is fully immersed.[\[11\]](#)
- Heating and Observation:
 - Gently heat the side arm of the Thiele tube with a micro-burner. The oil will circulate, ensuring uniform heating.

- As the temperature rises, air trapped in the inverted capillary will bubble out.
- Continue heating until a rapid and continuous stream of bubbles emerges from the bottom of the inverted capillary. This indicates the sample's vapor pressure has exceeded the external pressure.[11]
- Recording the Boiling Point:
 - Remove the heat source and allow the apparatus to cool slowly.
 - The stream of bubbles will slow and eventually stop. The moment the last bubble ceases and the liquid is drawn back into the inverted capillary, the vapor pressure inside the capillary equals the external pressure.
 - Record the temperature at this exact moment. This is the boiling point of the liquid at the ambient pressure.[10][11]
- Pressure Correction (if needed): Record the ambient barometric pressure. If a value at standard pressure (760 mmHg) is required, use a pressure-temperature nomograph or the Clausius-Clapeyron equation to correct the observed boiling point.

Diagram: Micro-Boiling Point Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling Considerations

As with any laboratory chemical, proper handling of **4-Amino-2-bromobenzaldehyde** is paramount. Based on available Safety Data Sheets (SDS), this compound presents several hazards.

- Hazard Statements:

- H302: Harmful if swallowed.[[12](#)]
- H315: Causes skin irritation.[[12](#)]
- H317: May cause an allergic skin reaction.[[12](#)]
- H319: Causes serious eye irritation.[[12](#)]
- H335: May cause respiratory irritation.[[12](#)]

- Precautionary Measures:

- P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area (fume hood).[[12](#)]
- P280: Wear protective gloves, eye protection (safety glasses/goggles), and face protection.[[12](#)]
- P264: Wash skin thoroughly after handling.[[12](#)]
- In case of contact, rinse the affected area with plenty of water. For eye contact, seek immediate medical attention. If inhaled, move to fresh air.[[13](#)]

Conclusion

The melting point (148°C) and predicted boiling point (324.9°C) of **4-Amino-2-bromobenzaldehyde** are key physical constants that govern its application in research and development. An accurate melting point is a direct reflection of sample purity, a critical parameter in drug synthesis. The high boiling point necessitates specialized techniques for its determination, such as measurement under reduced pressure, to prevent thermal degradation.

The protocols and data presented in this guide provide researchers with a robust framework for the reliable characterization and safe handling of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-aMino-2-broMobenzaldehyde | lookchem [lookchem.com]
- 5. 4-aMino-2-broMobenzaldehyde | 655248-57-0 [chemicalbook.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Introduction: The Significance of 4-Amino-2-bromobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2458091#4-amino-2-bromobenzaldehyde-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com